molecular formula C10H14O2 B13991139 3,6-Dimethylocta-1,7-diyne-3,6-diol

3,6-Dimethylocta-1,7-diyne-3,6-diol

Cat. No.: B13991139
M. Wt: 166.22 g/mol
InChI Key: UPWRHWJHTJMOSW-UHFFFAOYSA-N
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Description

3,6-Dimethylocta-1,7-diyne-3,6-diol: is an organic compound with the molecular formula C10H14O2 . It is characterized by the presence of two hydroxyl groups and two triple bonds within its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylocta-1,7-diyne-3,6-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the rearrangement of chiral 2,3-epoxy alcohols using a system of triphenylphosphine, pyridine, iodine, and water . This method ensures the formation of the compound with high specificity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylocta-1,7-diyne-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism by which 3,6-Dimethylocta-1,7-diyne-3,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and triple bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby influencing various chemical and biological processes .

Comparison with Similar Compounds

  • 2,6-Dimethylocta-1,7-diene-3,6-diol
  • 3,7-Dimethylocta-1,6-dien-3-ol
  • [(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate

Comparison: 3,6-Dimethylocta-1,7-diyne-3,6-diol is unique due to the presence of two triple bonds and two hydroxyl groups, which confer distinct chemical properties and reactivity. In contrast, similar compounds like 2,6-Dimethylocta-1,7-diene-3,6-diol and 3,7-Dimethylocta-1,6-dien-3-ol contain double bonds instead of triple bonds, resulting in different reactivity and applications .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3,6-dimethylocta-1,7-diyne-3,6-diol

InChI

InChI=1S/C10H14O2/c1-5-9(3,11)7-8-10(4,12)6-2/h1-2,11-12H,7-8H2,3-4H3

InChI Key

UPWRHWJHTJMOSW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C#C)O)(C#C)O

Origin of Product

United States

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